molecular formula C21H11ClF2N4O3S B11212313 1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11212313
M. Wt: 472.9 g/mol
InChI Key: OXUSENOBROXJFP-UHFFFAOYSA-N
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Description

1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps, including the formation of intermediate compoundsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and scaling up the synthesis process to meet commercial demands.

Chemical Reactions Analysis

1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H11ClF2N4O3S

Molecular Weight

472.9 g/mol

IUPAC Name

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H11ClF2N4O3S/c22-14-5-4-11(8-15(14)24)19-25-17(31-26-19)10-27-16-6-7-32-18(16)20(29)28(21(27)30)13-3-1-2-12(23)9-13/h1-9H,10H2

InChI Key

OXUSENOBROXJFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F

Origin of Product

United States

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